ZL0420

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

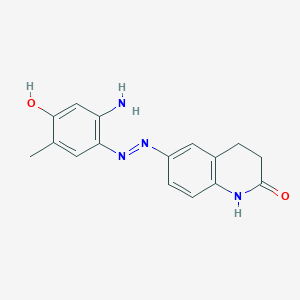

The molecular structure of this compound is characterized by the presence of an azo group (N=N) in its main skeleton structure . The compound is part of the class of organic compounds known as 4-aminoquinolines .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of similar compounds, specifically 5-hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones, derived from fungal strains like Penicillium and Aspergillus, has been reported. These compounds, known for their insecticidal and anthelmintic properties, undergo stereoselective construction involving Wittig olefination and Heck-Matsuda arylation. Such methodologies enable the introduction of various side chains and functional groups, indicating a versatile approach to the synthesis of complex quinolinones (Simonetti, Larghi, & Kaufman, 2016).

Biological Activities

- Research on diphenyltin(IV) complexes of related quinolinolates has demonstrated their potential in vitro cytotoxicity against various human tumor cell lines. This highlights the relevance of these compounds in medicinal chemistry, particularly in developing anticancer agents (Baul et al., 2006).

Applications in Organic Chemistry

- The thermal reactions of thiazoloquinolines have been explored as pathways to 4-amino-1H-quinolin-2-ones and novel quinazolinediones. Such reactions are crucial for the development of new synthetic methods and the discovery of compounds with potentially valuable properties (Mrkvička et al., 2008).

Antimicrobial Activities

- Compounds with a similar structural framework have been studied for their antibacterial and antifungal activities, suggesting the potential of these molecules in addressing infectious diseases. This research underlines the importance of quinolinones and their derivatives in developing new antimicrobial agents (Chopde et al., 2011).

Novel Synthetic Approaches

- Innovative synthetic strategies have been developed for the preparation of benzofuroquinolinones, demonstrating the chemical versatility and potential applications of quinolinone derivatives in organic synthesis and potentially in drug discovery (Yamaguchi et al., 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

ZL0420 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .

Mode of Action

This compound interacts with the acetyl-lysine (KAc) binding pocket of BRD4, forming key interactions including the critical hydrogen bonds with Asn140 directly and Tyr97 indirectly via a water molecule . This interaction inhibits the function of BRD4, leading to changes in gene expression.

Biochemical Pathways

This compound has been shown to significantly block the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in cultured human small airway epithelial cells (hSAECs) with IC50s of 0.49-0.86 µM . This indicates that this compound affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.

Result of Action

This compound demonstrates potent efficacy reducing airway inflammation in a mouse model with low toxicity . It displays high efficacy and almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .

Analyse Biochimique

Biochemical Properties

ZL0420 plays a crucial role in biochemical reactions by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound binds to the acetyl-lysine binding pocket of BRD4, forming key interactions, including hydrogen bonds with Asn140 and Tyr97 . This interaction disrupts the ability of BRD4 to regulate gene expression, leading to changes in the expression of various genes involved in inflammation and cancer .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In human small airway epithelial cells (hSAECs), this compound inhibits the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ . This inhibition is crucial in reducing inflammation and preventing excessive immune responses. Additionally, this compound has been demonstrated to reduce airway inflammation in a mouse model, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetyl-lysine binding pocket of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, preventing the recruitment of transcriptional machinery to target genes. As a result, this compound effectively downregulates the expression of genes involved in inflammation and cancer . Furthermore, molecular docking studies have revealed the classical binding modes of this compound with BRD4, identifying critical interactions that contribute to its high potency and selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory effects on BRD4 over extended periods, indicating its potential for long-term therapeutic use . Additionally, in vivo studies have demonstrated that this compound effectively reduces airway inflammation in mice over time, with low toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with BRD4. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted through the urine . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in the nucleus, where it exerts its inhibitory effects on BRD4 . This localization is crucial for its ability to modulate gene expression and reduce inflammation .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with BRD4 and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is essential for its activity and function, as it allows this compound to effectively inhibit BRD4 and modulate gene expression .

Propriétés

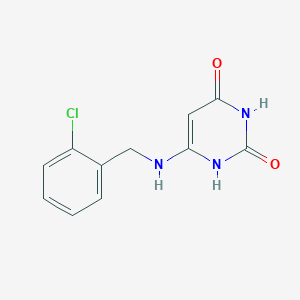

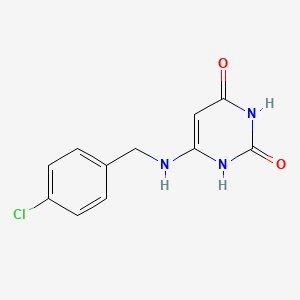

IUPAC Name |

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)

![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)

![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592610.png)